molecular formula C14H12O3 B097613 2-(2-Methoxyphenyl)benzoic acid CAS No. 17296-28-5

2-(2-Methoxyphenyl)benzoic acid

Cat. No. B097613
CAS RN: 17296-28-5
M. Wt: 228.24 g/mol
InChI Key: DONMCRNZWAMEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)benzoic acid is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound features a benzoic acid moiety and a methoxyphenyl group, which contribute to its unique characteristics. It is related to other compounds that have been synthesized and characterized in the literature, such as azo-benzoic acids, hydroxyphenyl carbonyloxy benzoic acid, and hydroxyphenylazo benzoic acid, which have been studied for their molecular structures and spectroscopic properties .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and conditions. For instance, the synthesis of azo-benzoic acids includes the use of spectroscopic techniques to confirm the structures of the compounds . Another study presents the synthesis of a methoxy-benzoic acid derivative through a condensation reaction, which was characterized by NMR and MS spectra . Additionally, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid was developed as an intermediate in the preparation of cardiotonic drugs, showcasing the relevance of such compounds in pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Methoxyphenyl)benzoic acid has been investigated using various spectroscopic and computational methods. For example, the structure and vibrations of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid were studied using FT-IR, FT-Raman, and DFT calculations . The crystal structure of 2-methoxy-benzoic acid derivatives has also been determined by single-crystal X-ray diffraction, revealing insights into the bond lengths and geometries .

Chemical Reactions Analysis

The chemical behavior of 2-(2-Methoxyphenyl)benzoic acid can be inferred from studies on similar compounds. Azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria being dependent on solvent composition and pH . The molecular ion of 2-(2-Methoxyphenyl)benzoic acid itself undergoes fragmentation and rearrangement upon electron impact, leading to the formation of various ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-(2-Methoxyphenyl)benzoic acid have been extensively studied. The vibrational wavenumbers, infrared intensities, and Raman activities of these compounds have been calculated and assigned . The electronic properties, such as HOMO and LUMO energies, have been determined using UV-Visible spectroscopy and TD-DFT approaches . Additionally, thermodynamic properties like heat capacity, entropy, and enthalpy at different temperatures have been calculated, providing a comprehensive understanding of the stability and reactivity of these molecules .

Scientific Research Applications

  • Soil Microbial Communities

    • Field: Environmental Science
    • Application: Benzoic acid (BA) and its derivatives can affect the composition and structure of soil microbial communities .
    • Method: The exact method of application is not specified in the source .
    • Results: These changes in microbial communities can influence the tobacco metabolome through key functional strains, ultimately leading to the inhibition of growth, development, and quality of tobacco leaves .
  • Synthesis of 2,3-Disubstituted Thiazolidin-4-Ones and Hexahydroquinolines

    • Field: Organic Chemistry
    • Application: Urea–benzoic acid functionalized magnetic nanoparticles are used for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines .
    • Method: The exact method of application is not specified in the source .
    • Results: The results or outcomes of this application are not provided in the source .
  • Synthesis of Benzoxazoles

    • Field: Organic Chemistry
    • Application: 2-Aminophenol, which can be derived from benzoic acid, is used as a precursor in the synthetic strategies of benzoxazoles .
    • Method: The exact method of application is not specified in the source .
    • Results: The results or outcomes of this application are not provided in the source .
  • Synthesis of Benzamides

    • Field: Organic Chemistry
    • Application: Benzoic acid is used in the synthesis of benzamides through direct condensation of carboxylic acids and amines .
    • Method: The reaction takes place in the presence of diatomite earth@IL/ZrCl 4 under ultrasonic irradiation .
    • Results: The results or outcomes of this application are not provided in the source .
  • Synthesis of Benzoxazoles

    • Field: Organic Chemistry
    • Application: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor have been made. Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
    • Method: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
    • Results: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
  • Synthesis and Applications of m-Aryloxy Phenols

    • Field: Organic Chemistry
    • Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
    • Method: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
    • Results: In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Synthesis of Phosphines

    • Field: Organic Chemistry
    • Application: The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route to known dimethyl(1-pyrenyl)phosphine, diallylphenylphosphine and to several 1,2-bis(dialkylphosphino)benzenes .
    • Method: This synthetic approach continues to be the most widely-used and universal .
    • Results: The results or outcomes of this application are not provided in the source .
  • Ultraviolet Filters for Cosmetic Applications

    • Field: Cosmetic Chemistry
    • Application: 2-Ethoxyethyl 4-methoxycinnamate is the ester of 4-methoxycinnamic acid and 2-ethoxyethol. It is used as an ultraviolet filter in cosmetic applications .
    • Method: The exact method of application is not specified in the source .
    • Results: The presence of the ethoxyethol fragment provides a considerably higher water solubility .

Safety And Hazards

According to the safety data sheet, 2-(2-Methoxyphenyl)benzoic acid is harmful to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes .

Future Directions

Research on 2-(2-Methoxyphenyl)benzoic acid and related compounds is ongoing. For instance, a study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure . Another study discussed the rearrangement in the molecular ion of 2-(2-Methoxyphenyl)benzoic acid . These studies indicate that there is potential for further exploration and application of 2-(2-Methoxyphenyl)benzoic acid in various fields.

properties

IUPAC Name

2-(2-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONMCRNZWAMEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294684
Record name 2-(2-methoxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)benzoic acid

CAS RN

17296-28-5
Record name 17296-28-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-methoxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17296-28-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyphenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyphenyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Methoxyphenyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Methoxyphenyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Methoxyphenyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Methoxyphenyl)benzoic acid

Citations

For This Compound
4
Citations
RG Gillis, QN Porter - Australian Journal of Chemistry, 1990 - CSIRO Publishing
The molecular ion of 2-(2′-methoxyphenyl)benzoic acid, formed by electron impact at 70 eV , loses CH3O*, CH3OH and other small fragments presumably from the syn conformation. It …
Number of citations: 2 www.publish.csiro.au
D Crich, M Patel - Tetrahedron, 2006 - Elsevier
The stannane-mediated benzeneselenol-catalyzed addition of aryl iodides to a range of arenes and aromatic hetereocycles has been studied. With furan, thiophene, and several …
Number of citations: 48 www.sciencedirect.com
J Ohkanda, CL Strickland, MA Blaskovich… - Organic & …, 2006 - pubs.rsc.org
A series of imidazole-containing peptidomimetic PFTase inhibitors and their co-crystal structures bound to PFTase and FPP are reported. The structures reveal that the peptidomimetics …
Number of citations: 15 pubs.rsc.org
M Patel - 2007 - search.proquest.com
Radical synthesis of biaryls and dihydrobiaryls: Controlling stereoselectivity in rhamnopyranosylation Radical synthesis of biaryls and dihydrobiaryls: Controlling stereoselectivity in …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.